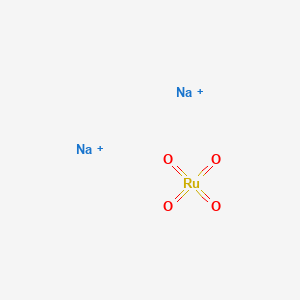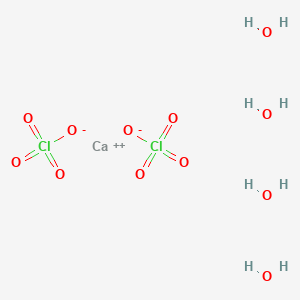
(2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester is a derivative of carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This esterified form is often used in research to study metabolic processes and the role of carnitine derivatives in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester typically involves the esterification of (2R)-3-Hydroxyisovaleroyl Carnitine with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often require refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts that are reusable and environmentally friendly is also a focus to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted by nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide are common.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester is used as a model compound to study esterification and transesterification reactions. It also serves as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to investigate the role of carnitine derivatives in cellular metabolism, particularly in the transport of fatty acids into mitochondria.
Medicine
In medicine, this compound is studied for its potential therapeutic effects in metabolic disorders and its role in enhancing mitochondrial function.
Industry
In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals that aim to improve metabolic health.
Mechanism of Action
The mechanism of action of (2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and mitochondrial membrane transport proteins.
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-Hydroxyisovaleroyl Carnitine
- L-Carnitine
- Acetyl-L-Carnitine
- Propionyl-L-Carnitine
Uniqueness
(2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester is unique due to its esterified form, which enhances its stability and bioavailability compared to its non-esterified counterparts. This makes it particularly useful in research and therapeutic applications where enhanced stability is required.
Properties
CAS No. |
1058635-94-1 |
|---|---|
Molecular Formula |
C₁₆H₃₂ClNO₅ |
Molecular Weight |
353.88 |
Synonyms |
(2R)-4-(1,1-Dimethylethoxy)-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)
